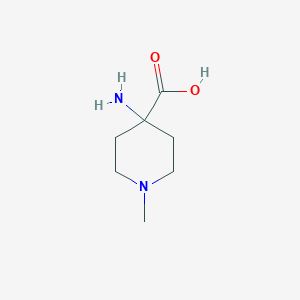

4-Amino-1-methylpiperidine-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROBIIYGSUPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297749 | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-66-2 | |

| Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15580-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of "4-Amino-1-methylpiperidine-4-carboxylic acid"

An In-depth Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a valuable building block in modern chemical research.

Molecular Identity and Physicochemical Profile

This compound is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its structure is characterized by a piperidine ring, which imparts significant conformational constraint compared to its acyclic counterparts. This rigidity is a highly desirable trait in medicinal chemistry for designing molecules with specific topologies to enhance binding affinity and selectivity for biological targets. The tertiary amine (N-methyl group) and the geminal amino and carboxylic acid groups at the C4 position make it a versatile scaffold for chemical elaboration.

Chemical Identifiers

A clear identification is critical for regulatory compliance, procurement, and literature tracking.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15580-66-2 | [1] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1] |

| Canonical SMILES | CN1CCC(CC1)(C(=O)O)N | [1] |

| InChIKey | PRROBIIYGSUPNR-UHFFFAOYSA-N | [1] |

| PubChem CID | 272954 | [1] |

Physicochemical Properties

The compound's properties dictate its behavior in both chemical reactions and biological systems. The presence of acidic (carboxylic acid) and basic (primary and tertiary amines) functional groups suggests zwitterionic character and pH-dependent solubility.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Predicted pKa | 2.15 ± 0.20 (acidic), 9.92 ± 0.20 (basic) | [2][3] |

| Predicted XLogP3 | -3.0 | [1] |

| Appearance | White to off-white powder/solid | [3] |

| Solubility | Soluble in methanol. Water solubility is expected to be pH-dependent. | [3] |

Synthesis and Characterization

The most direct and established method for synthesizing α-amino acids from a ketone precursor is the Strecker synthesis.[4][5] This three-component reaction provides an efficient route to this compound starting from the readily available 1-methyl-4-piperidone.

Synthetic Pathway: The Strecker Synthesis

The causality of this pathway lies in its efficiency. It constructs the core α-amino acid structure in two primary stages: aminonitrile formation and subsequent hydrolysis.

-

Iminium Ion Formation: The reaction initiates with the condensation of the ketone (1-methyl-4-piperidone) and a source of ammonia (e.g., ammonium chloride). Ammonium chloride serves a dual role: it provides ammonia (NH₃) and its mild acidity catalyzes the dehydration of the intermediate hemiaminal to form a reactive iminium ion.[4][6]

-

Cyanide Addition: A nucleophilic cyanide source (e.g., potassium cyanide) attacks the electrophilic iminium ion, forming the stable α-aminonitrile intermediate.[7][8] Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Contact with acid liberates lethal hydrogen cyanide gas.[9]

-

Nitrile Hydrolysis: The final step involves the harsh acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the target amino acid, typically as a hydrochloride salt.[6]

Caption: Strecker synthesis pathway for the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

Objective: To synthesize this compound hydrochloride.

Materials:

-

1-Methyl-4-piperidone

-

Potassium cyanide (KCN) - ACUTE TOXIN

-

Ammonium chloride (NH₄Cl)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Diethyl ether

Procedure:

-

Aminonitrile Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve ammonium chloride (1.2 eq.) in deionized water.

-

Add 1-methyl-4-piperidone (1.0 eq.) to the solution, followed by methanol to ensure homogeneity.

-

In a separate flask, dissolve potassium cyanide (1.1 eq.) in a minimum amount of deionized water. CRITICAL: Handle KCN with extreme care in a fume hood.

-

Cool the ketone/ammonium chloride solution to 0-5 °C in an ice bath. Slowly add the KCN solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate or a change in color may be observed.

-

Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

-

-

Isolation of Aminonitrile (Optional Intermediate Step):

-

Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Nitrile Hydrolysis:

-

Add the crude α-aminonitrile to concentrated hydrochloric acid (a 6M solution is common).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. CAUTION: This step should be performed in a well-ventilated fume hood as gases may evolve.

-

Validation: Monitor the reaction by LC-MS. The disappearance of the aminonitrile intermediate and the appearance of the product mass peak (m/z = 159.1 [M+H]⁺) indicates completion.

-

-

Product Isolation and Purification:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a crude solid or viscous oil.

-

Triturate the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold isopropanol or acetone/diethyl ether).

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as the hydrochloride salt.

-

Analytical Characterization Workflow

Purity and structural confirmation are paramount. A standard workflow ensures the material meets the required specifications for subsequent research.

Caption: Post-synthesis workflow for purification and analysis.

-

¹H NMR: Expected signals would include diastereotopic protons of the piperidine ring, a singlet for the N-methyl group, and broad signals for the exchangeable amine and carboxylic acid protons.

-

¹³C NMR: Key signals would confirm the quaternary C4 carbon, the carbonyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a clear molecular ion peak corresponding to the calculated exact mass ([M+H]⁺ ≈ 159.11).[1]

-

HPLC: Used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate for constructing a wide array of bioactive molecules.[10]

-

Constrained Peptidomimetics: Incorporating this amino acid into a peptide sequence introduces a rigid kink. The α,α-disubstitution at the C4 position protects the adjacent peptide bonds from enzymatic degradation by exopeptidases and endopeptidases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.

-

Scaffold for Small Molecule Inhibitors: The bifunctional nature of the molecule allows for orthogonal chemical modifications. The amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters or amides. This flexibility is exploited in the synthesis of compound libraries for screening against enzyme and receptor targets.[11][12]

-

Improving Pharmacokinetic Properties: The piperidine ring is a common motif in CNS-active drugs. The N-methyl group and the polar amino and carboxyl groups can be used to modulate properties like solubility and cell permeability, potentially improving the overall drug-like characteristics of a lead compound.[11]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: May cause skin irritation.[13]

-

Eye Damage/Irritation: Causes serious eye irritation.[13]

Recommended Handling and Storage

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15] Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][15]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with soap and plenty of water.[14][17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[14]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Compound Interest. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 3. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Strecker_amino_acid_synthesis [chemeurope.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. peptide.com [peptide.com]

- 17. combi-blocks.com [combi-blocks.com]

A-Amino-1-methylpiperidine-4-carboxylic acid: A Technical Guide for Advanced Drug Discovery

Executive Summary: 4-Amino-1-methylpiperidine-4-carboxylic acid (CAS No. 15580-66-2) is a synthetically versatile, non-proteinogenic α,α-disubstituted amino acid. Its rigid piperidine scaffold introduces conformational constraints that are highly sought after in modern medicinal chemistry. By locking peptide backbones into specific arrangements, this building block enables the design of potent and selective ligands, enhances metabolic stability, and improves the overall drug-like properties of therapeutic candidates. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, key characterization data, and a discussion of its strategic applications for researchers and drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug discovery, controlling the three-dimensional shape of a molecule is paramount to achieving high affinity and selectivity for a biological target. Natural peptides, while biologically active, often suffer from drawbacks such as rapid degradation by proteases and excessive conformational flexibility, which can lead to off-target effects. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1][2][3]

α,α-Disubstituted amino acids, which have an additional substituent at the α-carbon, are particularly effective in restricting the conformational freedom of the peptide backbone.[4][5] this compound belongs to this class, distinguished by its cyclic nature. The piperidine ring acts as a rigid scaffold, pre-organizing the orientation of the amino and carboxyl groups. This structural feature is invaluable for designing peptidomimetics, novel therapeutics targeting protein-protein interactions, and ligands for receptors where a specific geometry is required for binding.[6][7] Its use as a versatile chemical compound is noted in various scientific research fields, from drug development to organic synthesis.[8]

Physicochemical and Structural Properties

Understanding the fundamental properties of this molecule is the first step in its effective application. The compound is a white to off-white solid with a high melting point, characteristic of amino acids.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15580-66-2 | [9][10] |

| Molecular Formula | C₇H₁₄N₂O₂ | [9][11] |

| Molecular Weight | 158.20 g/mol | [9] |

| Melting Point | 275-280 °C (decomposes) | [12][13] |

| SMILES Code | O=C(C1(N)CCN(C)CC1)O | [9] |

| InChI Key | PRROBIIYGSUPNR-UHFFFAOYSA-N | [9] |

Molecular Structure

The structure features a central quaternary carbon atom (C4) embedded within a piperidine ring. This carbon is substituted with both an amino group and a carboxylic acid group, defining it as an α-amino acid. The nitrogen atom of the piperidine ring is methylated.

Synthesis and Purification

The synthesis of this compound is most reliably achieved through a two-step process involving a Bucherer-Bergs reaction to form a hydantoin intermediate, followed by harsh basic hydrolysis. This method is robust and provides good overall yield.

Synthetic Workflow Rationale

The chosen pathway leverages common and well-understood reactions. The Bucherer-Bergs reaction is a classic method for synthesizing spirohydantoins from ketones. 1-Methylpiperidine-4-one is an ideal starting material. The subsequent hydrolysis of the stable hydantoin ring requires strong basic conditions and high temperatures to cleave the amide bonds and liberate the desired amino acid.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[12][13]

Step 1: Synthesis of 1-Methylpiperidine-4-spiro-5'-hydantoin

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of 1-methylpiperidine-4-one (1 equivalent) in ethanol.

-

Reagent Addition: In separate flasks, dissolve ammonium carbonate (3 equivalents) in water and potassium cyanide (1.2 equivalents) in water.

-

Reaction Execution: Add the aqueous solutions of ammonium carbonate and potassium cyanide to the ethanolic solution of the ketone.

-

Heating: Heat the combined mixture to 60°C with stirring for 2.5 to 3 hours. After heating, allow the mixture to stand at room temperature overnight.

-

Isolation: The precipitated hydantoin product is collected by filtration. The solid is washed sequentially with cold water, ethanol, and diethyl ether to afford the crystalline product. A second crop can often be obtained by concentrating the filtrate.[12]

Step 2: Hydrolysis to this compound

-

Reaction Setup: Place the dried 1-methylpiperidine-4-spiro-5'-hydantoin (1 equivalent) and barium hydroxide octahydrate (approx. 2 equivalents) in a high-pressure reaction vessel (bomb).

-

Solvent Addition: Add deionized water to the vessel.

-

Heating: Seal the vessel and heat to 160°C for 3 to 4 hours.

-

Causality Insight: The high temperature and pressure are necessary to drive the hydrolysis of the very stable hydantoin ring. Barium hydroxide is used as it forms an insoluble barium carbonate precipitate during workup, simplifying purification.

-

-

Workup and Isolation: After cooling, the precipitated barium carbonate is removed by filtration. The filtrate is carefully neutralized by bubbling carbon dioxide gas through it or by the addition of solid CO₂.

-

Final Product: The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the final amino acid product.[12][13]

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Expected Data | Source |

| Mass Spec (EI) | m/z 158 (M⁺), 141 (M⁺-OH), 113 (M⁺-CO₂H), 96, 71 | [12][13] |

| ¹H-NMR | Data is typically acquired in a deuterated solvent like D₂O or Pyridine-d₅. Expect complex multiplets for piperidine ring protons and a singlet for the N-CH₃ group. | [12] |

| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1655 cm⁻¹ (C=O stretch, carboxylate), ~1580 cm⁻¹ (N-H bend) | [13] |

-

Self-Validation Insight: In the mass spectrum, the fragment at m/z 71 is a strong indicator of the N-methylpiperidine fragment, providing confidence in the core structure. The parent ion at m/z 158 confirms the molecular weight.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a constrained building block for creating sophisticated therapeutic molecules.[8] It has been cited in patent literature as a non-natural amino acid for the synthesis of peptides that bind to targets like the human transferrin receptor, highlighting its use in developing agents that can cross biological barriers.[14][15][16][17]

Core Application Principles

-

Peptide Backbone Rigidity: When incorporated into a peptide sequence, the piperidine ring severely restricts the available Ramachandran (φ/ψ) angles, forcing the peptide into a well-defined secondary structure. This can enhance binding to a target receptor by reducing the entropic penalty of binding.[1][3]

-

Increased Proteolytic Stability: The quaternary α-carbon sterically hinders the approach of proteases, significantly increasing the in-vivo half-life of the peptide-based drug.[7]

-

Scaffold for Diversity: The amino and carboxyl groups serve as anchor points for further chemical elaboration, while the piperidine ring acts as a central scaffold for orienting pharmacophoric elements in three-dimensional space.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air. If swallowed or in case of significant skin contact, seek immediate medical attention.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. By providing a robust, conformationally constrained scaffold, it empowers medicinal chemists to engineer peptides and small molecules with enhanced stability, potency, and selectivity. Its reliable synthesis and well-defined properties make it an essential building block for developing next-generation therapeutics that can successfully address challenging biological targets.

References

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).

- Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.

- Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed.

- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.

- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.

- Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.

- Constrained Peptides in Drug Discovery and Development. SciSpace.

- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate.

- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.

- SAFETY DATA SHEET for 4-Amino-1-methyl-4-piperidinecarboxylic acid. Amatek (Suzhou) chemical Ltd.

- 15580-66-2 | this compound. Ambeed.

- AB294612 | CAS 15580-66-2. abcr Gute Chemie.

- US Patent 5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. Google Patents.

- US Patent 5227383 - Aza spiro compounds acting on the cholinergic system. Google Patents.

- 4-amino-1-methyl-piperidine-4-carboxylic acid | 15580-66-2. Netchem.

- 4-AMINO-1-METHYL-4-PIPERIDINECARBOXYLIC ACID | 15580-66-2. ChemicalBook.

- This compound hydrochloride. Apollo Scientific.

- US Patent Application 20240390508A1 - Human transferrin receptor binding peptide-drug conjugate. Google Patents.

- US Patent Application 20230203098A1 - Human transferrin receptor binding peptide. Google Patents.

- Heterocyclic Building Blocks. Smolecule.

- CN Patent 118201966A - Human transferrin receptor binding antibody-peptide conjugate. Google Patents.

- Human transferrin receptor binding peptide. Justia Patents.

- This compound | C7H14N2O2 | CID 272954. PubChem.

- WO Patent 2021167107A1 - Human transferrin receptor binding peptide. Google Patents.

Sources

- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 6. scispace.com [scispace.com]

- 7. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 8. Explore by Category Heterocyclic Building Blocks | Smolecule [smolecule.com]

- 9. 15580-66-2|this compound| Ambeed [ambeed.com]

- 10. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. amatekbio.com [amatekbio.com]

- 12. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US20240390508A1 - Human transferrin receptor binding peptide-drug conjugate - Google Patents [patents.google.com]

- 15. US20230203098A1 - Human transferrin receptor binding peptide - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

- 17. WO2021167107A1 - Human transferrin receptor binding peptide - Google Patents [patents.google.com]

A Senior Application Scientist's In-depth Technical Guide to the Structure Elucidation of "4-Amino-1-methylpiperidine-4-carboxylic acid"

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategy-First Approach to Structural Certainty

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of the molecule: its molecular formula and the constituent functional groups. This initial phase utilizes high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first and most critical step is to determine the precise molecular weight, which in turn provides the molecular formula.[1] This is a non-negotiable starting point that prevents misinterpretation of subsequent, more complex data. For a compound like 4-Amino-1-methylpiperidine-4-carboxylic acid, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.[2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer is employed. ESI is a "soft" ionization technique, ideal for minimizing fragmentation and maximizing the abundance of the molecular ion.[1]

-

Analysis: The instrument is operated in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Interpretation: The primary objective is to identify the ion corresponding to [C₇H₁₄N₂O₂ + H]⁺. The theoretical exact mass for this ion is 159.1133. The experimentally determined mass should be within 5 ppm of this value to confidently confirm the molecular formula.

Data Presentation: Expected HRMS Results

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1133 |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

With the molecular formula established, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present.[3] This technique is particularly adept at identifying the characteristic vibrational frequencies of the carboxylic acid and amino moieties.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is indicative of strong hydrogen bonding, a hallmark of carboxylic acid dimers.[4][5][6][7] |

| ~3400-3200 (medium, broad) | N-H stretch | Primary Amine | Confirms the presence of the -NH₂ group. |

| 1710-1760 | C=O stretch | Carboxylic Acid | A strong, sharp absorption confirming the carbonyl group.[4][5][6] |

Part 2: The Core Directive - Mapping the Atomic Connectivity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[8] Our strategy will employ a suite of 1D and 2D NMR experiments to systematically piece together the molecular puzzle.

Figure 1: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Initial Sketch

Experimental Protocol: 1D NMR

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD, to a concentration of 5-10 mg/mL.

-

¹H NMR: A standard proton NMR spectrum is acquired. This will reveal the number of distinct proton environments and their splitting patterns (multiplicity).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.

-

DEPT-135: This experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[9][10][11] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[10][11][12]

Data Presentation: Predicted 1D NMR Resonances

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |

| ¹H | ~2.5-3.5 | Multiplets | Piperidine Ring Protons (H₂, H₃, H₅, H₆) | Protons on a saturated heterocyclic ring.[13][14] |

| ¹H | ~2.3 | Singlet | N-CH₃ | Methyl group attached to a nitrogen atom. |

| ¹³C | ~175-185 | Quaternary | Carboxylic Acid (C=O) | Deshielded carbon of the carboxyl group.[6] |

| ¹³C | ~55-65 | Quaternary | C₄ | Carbon atom bonded to two nitrogen atoms and a carboxyl group. |

| ¹³C | ~45-55 | Methylene | C₂, C₆ | Carbons adjacent to the tertiary amine.[13] |

| ¹³C | ~46 | Methyl | N-CH₃ | Carbon of the N-methyl group.[13] |

| ¹³C | ~30-40 | Methylene | C₃, C₅ | Remaining piperidine ring carbons. |

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are indispensable for establishing the precise bonding network within the molecule by revealing through-bond correlations between nuclei.[15][16][17][18]

2.2.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19] For our target molecule, COSY will be instrumental in tracing the proton connectivity around the piperidine ring. We expect to see cross-peaks between the protons on C₂ and C₃, and between the protons on C₅ and C₆.

2.2.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][16][17][19] This allows for the unambiguous assignment of the protonated carbons in the molecule. For example, the singlet at ~2.3 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~46 ppm in the ¹³C spectrum, definitively assigning these to the N-CH₃ group.

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[15][16][17][19] This is how we will connect the various fragments of the molecule.

Data Presentation: Key Expected HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Significance |

| N-CH₃ | C₂, C₆ | Confirms the attachment of the methyl group to the nitrogen of the piperidine ring. |

| H₃, H₅ | C₄ | Establishes the connectivity of the piperidine ring to the quaternary carbon bearing the amino and carboxyl groups. |

| H₂, H₆ | C₄ | A weaker, 3-bond correlation that further supports the overall structure. |

| H₃, H₅ | Carboxylic C=O | Confirms the attachment of the carboxylic acid group to C₄. |

Part 3: Synthesis of Information and Final Structural Confirmation

The convergence of data from all these orthogonal techniques provides an unassailable confirmation of the structure of this compound.

-

HRMS provides the correct molecular formula: C₇H₁₄N₂O₂.

-

IR Spectroscopy confirms the presence of carboxylic acid and primary amine functional groups.

-

¹H and ¹³C NMR with DEPT-135 identify all the unique carbon and proton environments and their multiplicities.

-

COSY establishes the proton-proton connectivity within the piperidine ring.

-

HSQC links each proton to its directly attached carbon.

-

HMBC provides the long-range correlations that piece together the entire molecular framework, unequivocally connecting the N-methyl group and the amino and carboxylic acid-bearing quaternary carbon to the piperidine ring.

This systematic, evidence-based approach ensures the highest level of scientific integrity and provides a definitive structural elucidation of the target molecule.

References

-

Advanced 2D NMR Techniques Guide. Scribd. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. [Link]

-

DEPT-135 Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

DEPT | NMR Core Facility. Columbia University. [Link]

-

Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]

-

Types of 2D NMR. Weizmann Institute of Science. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. UCLA. [Link]

-

Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. [Link]

-

DEPT and DEPTQ. University of Ottawa NMR Facility Blog. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Protein mass spectrometry. Wikipedia. [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 3. fiveable.me [fiveable.me]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. jchps.com [jchps.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. 2D NMR [chem.ch.huji.ac.il]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Navigating the Procurement of 4-Amino-1-methylpiperidine-4-carboxylic acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the seamless acquisition of high-quality chemical reagents is the cornerstone of successful experimentation. This guide provides an in-depth technical overview of the commercial availability of 4-Amino-1-methylpiperidine-4-carboxylic acid (CAS No. 15580-66-2), a versatile building block in medicinal chemistry. We will delve into sourcing, quality control, and the synthetic rationale that underpins its use, ensuring you can confidently integrate this compound into your research and development pipelines.

Introduction: The Strategic Value of a Disubstituted Piperidine

This compound is a non-proteinogenic amino acid derivative featuring a piperidine scaffold, a privileged structure in drug discovery known for conferring favorable pharmacokinetic properties. The presence of a quaternary center with both an amino and a carboxylic acid group offers orthogonal handles for chemical modification, making it a valuable synthon for constructing complex molecular architectures and for use in peptide synthesis.[1][2] Its rigid structure can also serve to lock a molecule into a specific conformation, aiding in the exploration of structure-activity relationships (SAR).[3]

This guide will provide a comprehensive analysis of its commercial landscape, equip you with the necessary tools to validate its quality, and offer insights into its synthetic origins to anticipate potential impurities.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers. However, the grade and associated analytical data can vary significantly, impacting its suitability for different research applications.

A key consideration is that some suppliers, like Sigma-Aldrich, offer this compound under their "AldrichCPR" (custom packed reagent) line, for which they do not provide analytical data.[4] In such cases, the onus of comprehensive quality control falls entirely on the end-user. Other suppliers, such as BLD Pharm and Appchem, list the compound with basic specifications.[5][6]

Below is a comparative summary of representative suppliers:

| Supplier | Product Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Notes |

| Sigma-Aldrich | AldrichCPR | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Buyer assumes responsibility for confirming identity and purity.[4] |

| BLD Pharm | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Cold-chain transportation.[5] |

| Appchem | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Provides MDL number.[6] |

| ChemicalBook | N/A | 15580-66-2 | C₇H₁₄N₂O₂ | 158.20 | Not specified | Aggregates multiple suppliers.[7] |

Expert Insight: Given the variability in supplier-provided data, it is imperative to request a Certificate of Analysis (CoA) prior to purchase. For GMP or other regulated applications, a more thorough supplier qualification process is essential.

Quality Control and In-House Validation: A Self-Validating System

Upon receipt of this compound, a robust in-house quality control (QC) workflow is critical to ensure the integrity of your experimental results. The following protocols outline a comprehensive approach to validating the identity, purity, and stability of the compound.

Identity Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the primary method for confirming the molecular structure. Key expected signals include a singlet for the N-methyl group, multiplets for the piperidine ring protons, and broad signals for the amine and carboxylic acid protons which may exchange with deuterium in D₂O.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary carbon, the carboxylic acid carbonyl, the N-methyl carbon, and the piperidine ring carbons.

B. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. Expect to observe the [M+H]⁺ ion at m/z 159.11.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC):

Due to the lack of a strong UV chromophore, traditional HPLC with UV detection may be challenging.

-

Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods are ideal for non-chromophoric compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is a suitable starting point.[8]

-

Method 2: Derivatization: The primary amine can be derivatized with a UV-active agent (e.g., Dansyl chloride) to allow for detection by standard UV-Vis detectors. However, this method is more complex and may introduce artifacts.

B. Elemental Analysis:

-

Combustion analysis can be used to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values for C₇H₁₄N₂O₂.

The following diagram illustrates a logical workflow for the in-house QC of this compound.

Caption: In-house QC workflow for incoming material.

Synthetic Pathway and Potential Impurities

Understanding the likely synthetic route is crucial for anticipating potential impurities. A common and efficient method for the synthesis of α,α-disubstituted amino acids like the target compound is the Strecker synthesis or the related Bucherer-Bergs reaction .

A plausible synthetic pathway for this compound is outlined below:

Caption: Plausible synthetic route via Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction and Hydrolysis (Adapted from a similar synthesis[9])

-

Hydantoin Formation: 1-Methyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture). The reaction mixture is heated, leading to the formation of the corresponding spiro-hydantoin intermediate.

-

Isolation of Intermediate: The hydantoin precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

Hydrolysis: The isolated hydantoin is then subjected to harsh hydrolytic conditions, typically by heating in a strong aqueous acid (e.g., HCl) or base (e.g., Ba(OH)₂), to open the hydantoin ring and yield the final amino acid product.

-

Purification: The final product is typically purified by crystallization or ion-exchange chromatography.

Potential Impurities:

-

Starting Material: Unreacted 1-methyl-4-piperidone.

-

Incomplete Hydrolysis: The hydantoin intermediate or partially hydrolyzed products.

-

Side Products: Small amounts of byproducts from side reactions.

-

Inorganic Salts: Residual inorganic salts from the reaction and workup steps.

Conclusion: An Empowered Approach to Sourcing

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. However, its effective use is contingent on a thorough understanding of the supplier landscape and a commitment to rigorous in-house quality control. By implementing the validation workflows and maintaining an awareness of the potential synthetic impurities outlined in this guide, researchers can ensure the quality and consistency of this reagent, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

-

Appchem. this compound | 15580-66-2. [Link]

-

PubChem. this compound. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. [Link]

-

ResearchGate. Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. [Link]

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-methyl-4-piperidinecarboxylic acid AldrichCPR 15580-66-2 [sigmaaldrich.com]

- 5. 15580-66-2|this compound|BLD Pharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. 4-AMINO-1-METHYL-4-PIPERIDINECARBOXYLIC ACID | 15580-66-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Peptide Design

This guide provides an in-depth technical overview of 4-Amino-1-methylpiperidine-4-carboxylic acid, a pivotal constrained amino acid analogue for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, conformational properties, and strategic applications in designing peptides with enhanced biological activity and stability.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. Constrained amino acids are non-proteinogenic analogues that restrict the peptide backbone's rotational freedom. By incorporating these analogues, we can lock the peptide into a bioactive conformation, thereby improving its pharmacological properties. This compound is a prime example of such a building block, offering a rigid scaffold to engineer next-generation peptide therapeutics.

Physicochemical Properties and Structural Features

This compound is a Cα-tetrasubstituted amino acid characterized by a piperidine ring. The presence of the N-methyl group on the piperidine ring further influences its conformational rigidity and basicity.

| Property | Value | Source |

| Molecular Formula | C7H14N2O2 | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 15580-66-2 | [1] |

The key structural feature is the piperidine ring, which severely restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone when incorporated. This pre-organization can lead to a lower entropic penalty upon binding to a biological target.

Synthesis of Protected this compound for Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), this compound must be appropriately protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group.

Synthesis of Boc-protected this compound

A common synthetic route involves the Strecker synthesis followed by Boc protection.

Experimental Protocol: Synthesis of Boc-4-amino-1-methylpiperidine-4-carboxylic acid

-

Step 1: Strecker Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile.

-

To a solution of 1-methyl-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.

-

-

Step 2: Hydrolysis of the Nitrile.

-

Treat the resulting aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 12-24 hours.

-

Neutralize the reaction mixture to precipitate the crude amino acid.

-

-

Step 3: Boc Protection.

-

Suspend the crude amino acid in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide) to maintain a basic pH.

-

Stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture and extract the Boc-protected amino acid.

-

Purify by recrystallization or column chromatography.

-

Synthesis of Fmoc-protected this compound

The Fmoc-protected version is crucial for Fmoc-based SPPS.

Experimental Protocol: Synthesis of Fmoc-4-amino-1-methylpiperidine-4-carboxylic acid

-

Step 1: Synthesis of this compound.

-

Follow steps 1 and 2 from the Boc-protection protocol.

-

-

Step 2: Fmoc Protection.

-

Dissolve the amino acid in a mixture of acetone and water.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) and a base (e.g., sodium bicarbonate).

-

Stir the reaction at room temperature for 12-24 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the Fmoc-protected amino acid.

-

Conformational Effects on Peptide Structure

The incorporation of this compound induces a significant conformational constraint on the peptide backbone. The rigid piperidine ring limits the available conformational space, often promoting the formation of specific secondary structures like β-turns.[2]

Caption: Conformational effects of constrained vs. flexible amino acids.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it a valuable tool in drug discovery.

Enhancing Receptor Affinity and Selectivity

By pre-organizing the peptide into a bioactive conformation, this constrained analogue can significantly enhance binding affinity to the target receptor. This can also improve selectivity for a specific receptor subtype, reducing off-target effects.

Improving Metabolic Stability

The Cα-tetrasubstituted nature of this amino acid provides steric hindrance, making the adjacent peptide bonds less susceptible to enzymatic degradation by proteases. This leads to a longer in vivo half-life.

Case Study: Development of Novel Analgesics

Derivatives of 4-aminopiperidine have been explored in the development of new analgesics.[3] By incorporating this scaffold into neuropeptides, researchers aim to create potent and stable ligands for opioid or other pain-related receptors.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound can be readily incorporated into peptides using standard automated or manual SPPS protocols.

Caption: Workflow for SPPS incorporation of the constrained amino acid.

Experimental Protocol: SPPS Incorporation

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc group from the growing peptide chain.[4][5]

-

Amino Acid Activation and Coupling: Dissolve Fmoc-4-Amino-1-methylpiperidine-4-carboxylic acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impose conformational constraints on the peptide backbone allows for the rational design of peptides with improved affinity, selectivity, and metabolic stability. As our understanding of structure-activity relationships continues to grow, the strategic use of such constrained amino acid analogues will be instrumental in the development of novel and effective peptide-based therapeutics.

References

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

-

DSpace@MIT. Conformational Dynamics in Extended RGD-Containing Peptides. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Available from: [Link]

-

Covethouse. Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Available from: [Link]

-

ElectronicsAndBooks. Peptides containing 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. Available from: [Link]

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

-

NIH. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Available from: [Link]

-

ResearchGate. Conformational differences between selected peptides studied in this... | Download Scientific Diagram. Available from: [Link]

-

PubChem. 4-Aminopiperidine-4-carboxylic acid. Available from: [Link]

-

Pharmaffiliates. CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine. Available from: [Link]

Sources

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

The Strategic Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Modern Research: A Technical Guide

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Unique Cyclic Amino Acid Analog

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the burgeoning potential of 4-Amino-1-methylpiperidine-4-carboxylic acid. This Cα,α-disubstituted amino acid analog, with its distinct structural features, is emerging as a valuable scaffold in the design of novel therapeutics and research tools. We will explore its synthesis, physicochemical properties, and diverse applications, offering insights into its strategic deployment in contemporary research endeavors.

Physicochemical Properties and Structural Rationale

This compound is a non-proteinogenic amino acid characterized by a piperidine ring, a quaternary carbon bearing both an amino and a carboxylic acid group, and an N-methyl group. This unique architecture imparts several advantageous properties for research and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 15580-66-2 | [1] |

| Predicted pKa | 2.15 ± 0.20 | [2] |

| Predicted XLogP3-AA | -3.0 | [1] |

| Solubility | Soluble in Methanol | [3] |

The N-methyl group enhances the basicity of the piperidine nitrogen and can influence the molecule's pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability. The geminal amino and carboxyl groups on a constrained cyclic scaffold provide a unique three-dimensional presentation of functional groups, making it an intriguing building block for probing biological targets.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected analogs is a critical aspect of its application. A common synthetic route involves the Strecker or Bucherer-Bergs reactions starting from N-methyl-4-piperidone.

Caption: General synthetic pathway to this compound.

For its incorporation into larger molecules, particularly in peptide synthesis, protecting group strategies are essential. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the piperidine nitrogen can be protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, allowing for orthogonal deprotection strategies.

Experimental Protocol: Boc Protection of the Amino Group

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group and facilitate nucleophilic attack.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract the product with an organic solvent. Purify the product by crystallization or column chromatography.

Potential Applications in Research

Central Nervous System (CNS) Drug Discovery

The rigid piperidine scaffold of this compound makes it a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This structural mimicry suggests its potential as a modulator of GABA receptors. While direct binding data for the N-methylated compound is limited, related aminopiperidine carboxylic acids have been investigated for their interaction with GABA receptors.[4]

Derivatives of 4-aminopiperidine have also shown promise as cognition-enhancing agents. Studies have indicated that certain analogs can exhibit potent activity in animal models of memory and learning, suggesting their potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5]

Caption: Potential applications of the core scaffold in CNS research.

Antiviral Research

Recent research has identified the 4-aminopiperidine scaffold as a novel inhibitor of Hepatitis C Virus (HCV) assembly. High-throughput screening identified derivatives that potently inhibit HCV proliferation. Mechanistic studies revealed that this chemotype interferes with the assembly and release of infectious viral particles.[6] This discovery opens a new avenue for the development of antiviral agents with a mechanism of action distinct from currently approved direct-acting antivirals.[6]

Peptide and Peptidomimetic Synthesis

As a cyclic α,α-disubstituted amino acid, this compound can be incorporated into peptides to induce specific secondary structures, such as helices.[7] The constrained nature of the piperidine ring can enhance the metabolic stability of peptides and improve their pharmacokinetic properties. Its bifunctional nature, with orthogonally protectable amino groups, makes it a versatile building block in solid-phase peptide synthesis.[8]

Future Directions and Considerations

The full potential of this compound in research is still being uncovered. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a need for comprehensive in vitro and in vivo studies to quantify the binding affinities and functional activities of this compound and its derivatives at various biological targets, including GABA receptors and other CNS targets.

-

Pharmacokinetic and Toxicological Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are crucial to assess the drug-like properties and safety profile of this scaffold.[9][10][11][12]

-

Exploration of New Therapeutic Areas: The unique structural features of this compound may lend themselves to applications beyond the CNS and virology. Its potential as an enzyme inhibitor, a component of PET imaging agents, or in the development of therapeutics for other diseases warrants further investigation.

-

Materials Science and Catalysis: While the primary focus has been on biomedical applications, the potential of cyclic amino acids in materials science and catalysis should not be overlooked.[8]

Conclusion

This compound represents a promising and versatile building block for modern scientific research. Its unique conformational constraints and bifunctional nature provide a powerful tool for medicinal chemists and drug discovery professionals. From the development of novel CNS-acting agents and antivirals to the synthesis of structurally defined peptides, the applications of this compound are expanding. Further focused research into its biological activities and physicochemical properties will undoubtedly unlock its full potential in addressing unmet medical needs.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. Available from: [Link]

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. Available from: [Link]

-

This compound | C7H14N2O2 | CID 272954 - PubChem. Available from: [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. Available from: [Link]

-

Characterization of GABA Receptors - PMC - PubMed Central. Available from: [Link]

-

111In-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - NCBI. Available from: [Link]

-

ADME & In Vitro Toxicology - Southern Research. Available from: [Link]

-

The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC - PubMed Central. Available from: [Link]

-

Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed. Available from: [Link]

-

Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC - PubMed Central. Available from: [Link]

-

Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. - ClinPGx. Available from: [Link]

-

4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem. Available from: [Link]

-

ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - NIH. Available from: [Link]

-

4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide - NCBI. Available from: [Link]

-

4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Available from: [Link]

-

Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Available from: [Link]

Sources

- 1. This compound | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 8. southernresearch.org [southernresearch.org]

- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 10. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell4pharma.com [cell4pharma.com]

- 12. 111In-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Technical Guide

Foreword: The Emergence of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a balance of structural rigidity and synthetic versatility is paramount. Among these, cyclic α,α-disubstituted amino acids have garnered significant attention for their ability to impart conformational constraint upon peptide and small molecule structures, thereby enhancing potency, selectivity, and metabolic stability. This guide delves into the discovery, history, and synthetic intricacies of a particularly valuable building block within this class: 4-Amino-1-methylpiperidine-4-carboxylic acid . While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader evolution of synthetic strategies for creating sterically hindered and functionally dense piperidine derivatives for pharmaceutical development. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale underpinning these methodologies.

Physicochemical Properties and Structural Significance

This compound is a non-proteinogenic amino acid characterized by a piperidine ring scaffold with a geminal substitution of an amino group and a carboxylic acid at the 4-position, and a methyl group on the ring nitrogen.[1] This unique arrangement of functional groups on a conformationally restricted ring system makes it a highly sought-after building block in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 15580-66-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

The structural rigidity of the piperidine ring, combined with the orthogonal reactivity of the amino and carboxylic acid groups, allows for precise control over the spatial orientation of substituents in a target molecule. The N-methyl group can influence the ring's conformational preference and provides a vector for further chemical modification.

Historical Context: The Evolution of Substituted Piperidine Synthesis

The synthesis of substituted piperidines has been a long-standing area of interest in organic chemistry, with early methods dating back to the mid-20th century. While a specific date for the first synthesis of this compound is not prominent in the literature, its conceptual origins can be traced to the development of methods for preparing α,α-disubstituted amino acids and functionalized piperidines.[2][3][4] The impetus for creating such molecules has largely been driven by the pharmaceutical industry's need for novel scaffolds that can mimic or constrain peptide conformations and interact with biological targets with high specificity.[5][6] The development of synthetic routes to compounds like this compound reflects a broader trend in medicinal chemistry towards more complex and three-dimensional molecular architectures.

Strategic Synthesis: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes, often starting from readily available piperidine derivatives. A common and illustrative method involves the Strecker synthesis on a protected 4-piperidone, followed by hydrolysis and N-methylation. This approach provides a clear demonstration of the principles involved in constructing this class of molecules.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to this compound, highlighting the key transformations.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carbonitrile (Strecker Reaction)

-

Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino acids. In this step, a protected piperidone is converted to an α-amino nitrile. The Boc protecting group on the nitrogen is crucial to prevent unwanted side reactions and to allow for selective N-methylation at a later stage.

-

Procedure:

-

To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-